Chlordiazepoxide-d5

Description

Overview of Chlordiazepoxide as a Benzodiazepine (B76468) Scaffold in Research Contexts

Chlordiazepoxide holds a historic position in pharmacology as the first benzodiazepine to be synthesized and approved for medical use in 1960. wikipedia.orgnih.gov Its discovery was accidental, stemming from research on quinazoline-3-oxides in the mid-1950s. wikipedia.org This event opened the door to the development of the entire class of benzodiazepine drugs, which became widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. wikipedia.orgresearchgate.net

In a research context, chlordiazepoxide serves as a foundational scaffold. Its core chemical structure, a 1,4-benzodiazepine (B1214927) ring system, has been the basis for extensive structure-activity relationship (SAR) studies. gpatindia.com Researchers have systematically modified this scaffold to develop new derivatives with altered potency, selectivity, and pharmacokinetic profiles. nih.govvt.edu For instance, an electronegative group at the 7-position of the 'A' ring is known to enhance anxiolytic activity. gpatindia.com

Chlordiazepoxide and its derivatives are crucial tools for studying the gamma-aminobutyric acid type A (GABA-A) receptor system, the primary target of benzodiazepines. nih.govdrugbank.com They act as positive allosteric modulators, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to the hyperpolarization of neurons and a general calming effect on the central nervous system. researchgate.netdrugbank.com The complex metabolic pathway of chlordiazepoxide, which yields several pharmacologically active metabolites like desmethylchlordiazepoxide, demoxepam (B105763), and oxazepam, also makes it an important subject for metabolism studies. researchgate.netchemicalbook.com

Rationale for Deuteration at the Phenyl Moiety: Focus on Chlordiazepoxide-d5

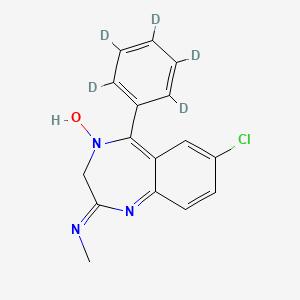

The deuteration of chlordiazepoxide, specifically at the five positions of the C5 phenyl ring to create this compound, is driven by precise scientific objectives, primarily in the field of analytical chemistry. In this context, this compound serves as an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Internal standards are essential for correcting for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should be chemically and physically similar to the analyte of interest but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.

This compound meets these criteria perfectly. It co-elutes with the non-labeled chlordiazepoxide during chromatography and exhibits similar ionization efficiency in the mass spectrometer's source. However, its molecular weight is increased by five mass units compared to the parent compound. This mass shift allows for its clear differentiation from the unlabeled drug and any of its naturally occurring metabolites, ensuring accurate and precise quantification of chlordiazepoxide in biological matrices like plasma, serum, or urine. The stability of the deuterium (B1214612) labels on the aromatic phenyl ring prevents their exchange during sample processing or analysis, a critical feature for a reliable internal standard. chemicalsknowledgehub.com

Data Tables

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₉D₅ClN₃O nih.gov |

| Molecular Weight | 304.8 g/mol |

| CAS Number | 1261394-09-5 |

| Appearance | Yellow Crystalline Powder nih.gov |

| Synonyms | 7-Chloro-2-(methylamino)-5-(phenyl-d5)-3H-1,4-benzodiazepine 4-oxide |

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-hydroxy-N-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9,21H,10H2,1H3/i2D,3D,4D,5D,6D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCORZSTKDOEKQ-VIQYUKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C3C=C(C=CC3=NC(=NC)CN2O)Cl)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661863 | |

| Record name | (2Z)-7-Chloro-2-(methylimino)-5-(~2~H_5_)phenyl-2,3-dihydro-4H-1,4-benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65891-81-8 | |

| Record name | (2Z)-7-Chloro-2-(methylimino)-5-(~2~H_5_)phenyl-2,3-dihydro-4H-1,4-benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65891-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Structural Characterization of Chlordiazepoxide D5

Synthetic Methodologies for Deuterium (B1214612) Incorporation into Chlordiazepoxide

The synthesis of Chlordiazepoxide-d5 aims to introduce deuterium atoms, most commonly onto the phenyl ring, to create a molecule with a specific mass shift.

Achieving the phenyl-d5 substitution pattern typically relies on using deuterated precursors or specialized deuteration reactions. While specific published synthetic routes for this compound are not extensively detailed in general literature, established methods for deuterating phenyl rings in similar benzodiazepine (B76468) structures provide insight:

Utilizing Deuterated Phenyl Precursors: A common and effective strategy involves synthesizing the chlordiazepoxide molecule from a pre-deuterated phenyl building block, such as 2-amino-5-chlorobenzophenone-d5. This approach ensures the deuterium atoms are precisely located on the phenyl ring from an early stage of the synthesis researchgate.net.

Catalytic Deuteration: While less common for achieving a specific d5 phenyl substitution, catalytic methods using deuterium gas (D₂) or deuterated solvents (e.g., D₂O, DMSO-d₆) in the presence of transition metal catalysts (e.g., Pd, Pt) can facilitate hydrogen-deuterium exchange. However, these methods require careful optimization to control regioselectivity and the extent of deuteration d-nb.infonih.govnih.govnih.gov.

Exchange Reactions: Deuterium can be introduced via exchange reactions, often employing deuterated reagents like deuterated chloroform (B151607) (CDCl₃) or deuterated water (D₂O) under acidic or basic conditions. However, achieving a precise d5 substitution on the phenyl ring through direct exchange on the parent molecule can be challenging due to potential side reactions or non-specific deuteration google.com.

The preparation of deuterated benzodiazepines as internal standards is well-documented, with an emphasis on achieving high isotopic purity researchgate.net. The synthesis of this compound would likely follow similar principles, prioritizing the use of deuterated starting materials for the phenyl moiety.

Post-synthesis, this compound requires rigorous isolation and purification to meet the standards for analytical use. Key techniques include:

Chromatography: Column chromatography, particularly using silica (B1680970) gel, is a standard method for separating the deuterated product from unreacted starting materials, by-products, and any non-deuterated or partially deuterated species. Typical mobile phases involve mixtures of organic solvents such as dichloromethane, methanol, or ethyl acetate (B1210297) nih.govgoogle.com. For enhanced purity, preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Crystallization: Recrystallization from suitable solvent systems is a common technique to further purify the synthesized compound, yielding a crystalline solid free from residual impurities.

Extraction: Liquid-liquid extraction can serve as an initial clean-up step to isolate the product from the reaction mixture before subsequent chromatographic purification google.com.

Spectroscopic and Chromatographic Characterization of this compound

NMR spectroscopy is a critical tool for verifying deuterium incorporation and its placement within the molecule.

¹H NMR Spectroscopy: The presence of deuterium at specific positions on the phenyl ring results in the absence or significant reduction of the corresponding proton signals in the ¹H NMR spectrum. The integration of remaining proton signals can offer an estimation of the deuteration level. For this compound, the characteristic signals of the phenyl protons would be markedly diminished or absent magritek.compitt.edulabinsights.nlresearchgate.net.

²H NMR Spectroscopy: Direct observation of deuterium nuclei via ²H NMR provides definitive confirmation of deuterium presence and location. The spectrum would display signals corresponding to the deuterated positions on the phenyl ring, unequivocally verifying successful deuteration magritek.com.

Positional Isomerism: The "d5" designation implies five deuterium atoms, and NMR analysis can confirm their specific placement on the phenyl ring, distinguishing them from potential deuteration at other molecular sites. Highly selective synthetic routes typically minimize positional isomerism.

HRMS is essential for unequivocally confirming the molecular formula and accurately determining the isotopic purity of this compound.

Molecular Weight: HRMS provides the precise mass of the molecule. For this compound (C₁₆H₉D₅ClN₃O), the calculated accurate mass is approximately 304.1139 Da lgcstandards.com. This exact mass measurement confirms the molecular formula and the incorporation of five deuterium atoms.

Isotopic Purity: HRMS can differentiate between the parent compound (Chlordiazepoxide, MW ≈ 299.7) and its deuterated analog. Analysis of the relative abundance of molecular ion peaks allows for accurate determination of isotopic purity (the percentage of molecules containing the specified number of deuterium atoms). High isotopic purity (e.g., >98%) is typically required for its use as an internal standard researchgate.netalmacgroup.com. The mass spectrum would prominently feature a peak at m/z 304.1139 for this compound, with minimal signal for the non-deuterated compound at m/z 299.7. Specific ion transitions, such as m/z 305.1 → 232.1 for Chlordiazepoxide D5, are also indicative of its presence and mass in LC-MS/MS analyses nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a standard method for assessing the purity of pharmaceutical compounds. A validated HPLC method designed for chlordiazepoxide can be adapted for this compound. The method should exhibit good resolution between the analyte, potential impurities, and the non-deuterated parent compound. Purity is typically reported as the area percentage of the main peak relative to the total peak area researchgate.netjournaljpri.com.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be utilized, provided the compound is sufficiently volatile and thermally stable. GC-MS is particularly valuable for confirming the mass of the compound and identifying any volatile impurities.

Advanced Analytical Applications of Chlordiazepoxide D5 As a Stable Isotope Internal Standard Siis

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Quantitative Bioanalysis

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate quantitative technique that relies on the use of stable isotope-labeled internal standards. These standards, such as Chlordiazepoxide-d5, are added to biological samples at a known concentration before sample preparation and analysis. The core principle is that the labeled standard and the native analyte behave identically throughout the entire analytical process, from sample extraction and chromatography to ionization and detection in the mass spectrometer. However, their distinct mass-to-charge ratios (m/z) allow for their separate detection and quantification.

Enhancing Accuracy and Precision in Complex Biological Matrices

Complex biological matrices, such as plasma, urine, or tissue homogenates, contain a myriad of endogenous compounds that can interfere with analytical measurements. These interferences can lead to variations in sample preparation recovery, chromatographic peak shape, and ionization efficiency in the mass spectrometer. By adding a stable isotope-labeled internal standard like this compound, these variations are effectively accounted for. Since this compound undergoes the same losses during sample preparation and experiences similar ionization efficiencies as native Chlordiazepoxide, the ratio of the native analyte's signal to the internal standard's signal remains constant, irrespective of these process-related variations nih.govomicsonline.orgrug.nlnih.gov. This internal standardization is crucial for achieving high accuracy and precision in quantitative bioanalysis, particularly when dealing with low analyte concentrations or challenging matrices nih.govomicsonline.orgnih.govnih.gov. The distinct mass of the deuterated standard allows it to be distinguished from the analyte, while its similar chemical properties ensure it tracks the analyte's behavior throughout the analytical workflow nih.govomicsonline.org.

Compensation for Matrix Effects and Ion Suppression/Enhancement

Matrix effects, specifically ion suppression or ion enhancement, are significant challenges in LC-MS/MS bioanalysis. Co-eluting endogenous compounds from the biological matrix can either reduce (suppress) or increase (enhance) the ionization efficiency of the analyte in the mass spectrometer's ion source uni-due.de. This phenomenon can lead to inaccurate quantification if not properly addressed. This compound, being chemically identical to Chlordiazepoxide, experiences the same extent of matrix-induced ionization changes benchchem.com. By measuring the ratio of the analyte's peak area to the internal standard's peak area, the effects of ion suppression or enhancement are effectively normalized. This compensation is a primary advantage of using stable isotope-labeled internal standards, ensuring that the measured signal ratio accurately reflects the concentration of the analyte, even in the presence of significant matrix interferences nih.govomicsonline.orguni-due.debenchchem.com.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound

The development and validation of robust LC-MS/MS methods for the quantification of Chlordiazepoxide in biological samples heavily rely on the appropriate use of this compound as an internal standard. This involves meticulous optimization of chromatographic and mass spectrometric parameters, followed by rigorous validation according to regulatory guidelines.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is fundamental to LC-MS/MS analysis. When developing a method utilizing this compound, the primary goal is to achieve optimal separation of both the native Chlordiazepoxide and its deuterated standard from endogenous matrix components and any potential impurities uni-due.de. Key parameters optimized include the choice of stationary phase (column chemistry and dimensions), mobile phase composition (solvents, buffers, pH, gradient profile), flow rate, and column temperature nih.gov. Ideally, this compound should co-elute or elute very closely to Chlordiazepoxide to ensure they experience identical chromatographic behavior and are subjected to the same matrix effects and ionization conditions. This close co-elution is critical for effective internal standardization nih.govuni-due.denih.gov.

Mass Spectrometric Detection Parameters and Multiple Reaction Monitoring (MRM) Transitions for this compound

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). In MRM, specific precursor ions (parent ions) are selected by the first quadrupole, fragmented in the collision cell, and then specific product ions (daughter ions) are monitored by the third quadrupole nih.gov. For this compound, specific precursor and product ions are chosen that are unique to its deuterated structure, allowing it to be distinguished from the native analyte and other compounds in the sample.

A typical MRM transition involves selecting a protonated molecular ion ([M+H]+) as the precursor and one or more characteristic fragment ions as products. For Chlordiazepoxide and its deuterated analogue, these transitions would be based on their respective masses.

Illustrative MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Chlordiazepoxide | ~300.2 | ~271.2 | ~259.2 |

| This compound | ~305.2 | ~276.2 | ~264.2 |

Note: These are illustrative m/z values for demonstration purposes. Actual precursor and product ions are determined experimentally.

The selection of at least two MRM transitions for both the analyte and the internal standard is a common practice to enhance specificity and ensure the reliability of the quantification nih.govlcms.cz.

Method Validation Criteria: Sensitivity (LLOQ), Linearity, Precision, Accuracy, and Recovery

Rigorous method validation is essential to demonstrate that the LC-MS/MS assay using this compound is fit for its intended purpose. Key validation parameters include:

Sensitivity (Lower Limit of Quantification - LLOQ): The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision omicsonline.orgnih.gov. For an LC-MS/MS assay using an internal standard, the LLOQ is typically defined as the lowest concentration on the calibration curve, which must demonstrate an accuracy of ±20% and a precision of ≤20% coefficient of variation (CV) omicsonline.orgsci-hub.se. The signal-to-noise ratio at the LLOQ is also a critical factor, often requiring a signal at least 5 to 10 times that of a blank sample nih.govtandfonline.com.

Linearity: This refers to the ability of the method to obtain test results that are directly proportional to the analyte concentration over a defined range. Linearity is assessed by constructing calibration curves using standards spiked with known amounts of Chlordiazepoxide and this compound. Acceptance criteria typically require a correlation coefficient (R²) of ≥0.99 researchgate.net.

Precision: Precision measures the agreement among individual test results when the same sample is analyzed repeatedly. It is assessed by analyzing quality control (QC) samples at different concentrations (e.g., low, mid, high, and LLOQ). Within-run (intra-assay) and between-run (inter-assay) precision are evaluated, with acceptance criteria generally set at ≤15% CV for low, mid, and high QC samples, and ≤20% CV for LLOQ QC samples omicsonline.orgnih.govsci-hub.seresearchgate.net.

Accuracy: Accuracy reflects how close the measured concentration is to the true concentration. It is determined by analyzing QC samples and comparing the measured values to their nominal concentrations. Acceptance criteria for accuracy are typically ±15% deviation from the nominal concentration for low, mid, and high QC samples, and ±20% for LLOQ QC samples omicsonline.orgnih.govsci-hub.se.

Recovery: Recovery assesses the efficiency of the sample preparation process. It is determined by comparing the response of the analyte extracted from a biological matrix to the response of the same amount of analyte added to a post-extraction matrix solution or solvent blank omicsonline.org. The recovery of the internal standard itself is also evaluated to ensure it is stable and consistent throughout the process omicsonline.org.

Illustrative Method Validation Data:

| Parameter | Acceptance Criteria | Achieved Results (Illustrative) |

| Linearity | R² ≥ 0.99 | R² = 0.998 |

| Accuracy (%) | ±15% (LLOQ: ±20%) | LLOQ: 101.5%, Low: 100.2%, Mid: 99.8%, High: 100.5% |

| Precision (%CV) | ≤15% (LLOQ: ≤20%) | LLOQ: 12.3%, Low: 8.5%, Mid: 7.1%, High: 9.0% |

| Recovery (%) | Analyte: ≥ 80%, IS: ≥ 80% | Analyte: 92.1%, IS: 95.5% |

| LLOQ (ng/mL) | Signal-to-Noise ≥ 5, Accuracy ±20%, Precision ≤20% | 1.0 |

Note: These values are illustrative and represent typical performance metrics for a validated LC-MS/MS bioanalytical method.

By employing this compound as a stable isotope internal standard, analytical laboratories can develop and validate highly sensitive, specific, and robust LC-MS/MS methods for the accurate quantification of Chlordiazepoxide in various biological matrices, meeting the stringent requirements of pharmaceutical research and clinical diagnostics.

Compound Names:

Chlordiazepoxide

this compound

Application in Reference Material Certification and Quality Control

Stable isotope-labeled internal standards (SIIS), such as this compound, play a pivotal role in ensuring the accuracy, precision, and reliability of analytical measurements, particularly in the critical areas of reference material certification and routine quality control (QC). These deuterated compounds are designed to mimic the chemical and physical behavior of the target analyte, Chlordiazepoxide, while possessing a distinct mass that allows for clear differentiation and quantification by mass spectrometry. Their application in these fields is fundamental to establishing traceability, validating analytical methods, and maintaining the integrity of data generated in pharmaceutical, forensic, and clinical laboratories.

Application in Reference Material Certification

Reference materials (RMs) and certified reference materials (CRMs) are essential benchmarks for analytical laboratories, providing a basis for metrological traceability and ensuring the quality of measurement results. The certification of a reference material involves establishing a highly accurate value for a specific property, such as the concentration of an analyte. SIIS like this compound are instrumental in this process by enabling precise quantification and compensating for potential sources of error inherent in complex analytical procedures.

When used in the preparation and characterization of Chlordiazepoxide RMs, this compound helps to:

Accurate Value Assignment: By employing this compound as an internal standard in quantitative mass spectrometry techniques (e.g., LC-MS/MS), the certified value of the reference material can be determined with high accuracy. This is achieved by correcting for variations in sample preparation, extraction efficiency, and instrumental response, including matrix effects and ionization suppression or enhancement musechem.comresearchgate.netlgcstandards.com.

Traceability: The use of SIIS contributes to the traceability of measurement results to national or international standards, a key requirement for CRM certification cerilliant.com.

Method Validation: The development of robust analytical methods for characterizing RMs relies on the performance of internal standards. This compound, as a well-characterized CRM itself cerilliant.comscientificlabs.comsigmaaldrich.comscientificlabs.co.uk, is often used in the validation of methods employed for certifying other Chlordiazepoxide-containing materials.

Application in Quality Control

In routine analytical testing, quality control is paramount for ensuring that laboratory methods perform consistently and produce reliable results. This compound serves as a critical tool in QC protocols for the analysis of Chlordiazepoxide in various matrices, including pharmaceutical formulations, biological fluids, and forensic samples.

Its applications in quality control include:

Method Validation: During the validation of analytical methods, parameters such as accuracy, precision, linearity, and limits of detection/quantification are assessed. Studies developing LC-MS/MS methods for Chlordiazepoxide have demonstrated that the use of this compound as an internal standard significantly contributes to achieving high accuracy and precision. For instance, a validated LC-MS/MS method reported accuracy within 85–115% of nominal values and precision (RSD) within 15% tandfonline.comnih.gov. Furthermore, recoveries for the analyte and its deuterated standard were consistently high, often exceeding 90%, and matrix effects were found to be minimal or absent tandfonline.comnih.govtandfonline.com.

Routine Monitoring of Analytical Performance: In daily laboratory operations, QC samples spiked with known concentrations of Chlordiazepoxide and this compound are analyzed alongside unknown samples. This allows for the continuous monitoring of instrument performance, detection of potential analytical drift or bias, and verification that the method is operating within acceptable limits. The consistent ratio of analyte to internal standard in these QC samples provides confidence in the quantitative results obtained for patient or sample analyses.

Compensation for Variability: SIIS are essential for compensating for variations that can occur during sample preparation, extraction, and instrumental analysis, such as differences in ionization efficiency or sample losses musechem.comresearchgate.netchiron.no. By using this compound, laboratories can mitigate the impact of these variables on the final quantitative result, leading to more robust and reproducible measurements. For example, in benzodiazepine (B76468) analysis, deuterated internal standards have been shown to ensure that accuracy is not adversely affected by matrix effects, with extraction recoveries typically ranging from 73–108% and long-term imprecision (CV%) between 6.0–18.7% scispace.com.

The use of this compound in both the establishment of reference standards and the ongoing quality control of analytical methods underscores its indispensable role in modern quantitative bioanalysis and pharmaceutical quality assurance.

Data Tables

Table 1: Method Validation Parameters for Chlordiazepoxide Quantification using this compound

| Parameter | Value / Range | Technique | Reference |

| Accuracy | Within 85–115% of nominal values | LC-MS/MS | tandfonline.comnih.gov |

| Precision (RSD) | Within 15% | LC-MS/MS | tandfonline.comnih.gov |

| Analyte Recovery | Exceeded 90% | LC-MS/MS | tandfonline.comnih.gov |

| Deuterated IS Recovery | ~96.0% | LC-MS/MS | tandfonline.com |

| Matrix Effects | Minimal to none observed | LC-MS/MS | tandfonline.comnih.gov |

| Lower Limit of Quant. (LLOQ) | 504.0 pg/mL (for Chlordiazepoxide) | LC-MS/MS | tandfonline.comnih.gov |

Table 2: General Performance Metrics of Deuterated Internal Standards in Benzodiazepine Analysis

| Metric | Value / Range | Technique | Reference |

| Extraction Recoveries | 73–108% | UPLC-MS/MS | scispace.com |

| Long-term Imprecision (CV%) | 6.0–18.7% | UPLC-MS/MS | scispace.com |

| Accuracy (Matrix Effects) | Not adversely affected | UPLC-MS/MS | scispace.com |

Compound List

Chlordiazepoxide

this compound

Pharmacokinetic and Metabolic Research Methodologies Utilizing Chlordiazepoxide D5

Investigation of Chlordiazepoxide Metabolism Pathways Using Deuterated Analogs

The study of chlordiazepoxide's metabolic fate is complex, involving multiple biotransformation steps. Deuterated analogs, such as chlordiazepoxide-d5, are indispensable for accurately tracking and quantifying these processes.

Identification and Quantification of Primary and Secondary Metabolites (e.g., Demoxepam (B105763), Nordiazepam)

Deuterated analogs, particularly this compound, are routinely employed as internal standards in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) nyc.govthermofisher.comtandfonline.comnih.govscispace.comnih.goveurekakit.com. These methods enable the sensitive and specific identification and quantification of chlordiazepoxide's primary and secondary metabolites, such as demoxepam and nordiazepam, in biological matrices like plasma and whole blood nyc.govscispace.comnih.gov. The use of deuterated internal standards, such as this compound and nordiazepam-d5, helps to correct for variations in sample preparation, extraction efficiency, and matrix effects, thereby enhancing the accuracy and reliability of quantitative results nyc.govtandfonline.comnih.govscispace.comnih.gov.

| Metabolite | Primary Deuterated Internal Standard | Analytical Technique | Key Reference(s) |

| Demoxepam | This compound / Demoxepam-d5 | LC-MS/MS, UPLC-MS/MS | nyc.govthermofisher.comscispace.comnih.goveurekakit.com |

| Nordiazepam | This compound / Nordiazepam-d5 | LC-MS/MS, UPLC-MS/MS | nyc.govthermofisher.comtandfonline.comnih.govscispace.comnih.goveurekakit.comfujifilm.comgla.ac.ukgla.ac.ukeurekakit.com |

| Oxazepam | This compound / Oxazepam-d5 | LC-MS/MS | nyc.govthermofisher.comgla.ac.uk |

Assessment of Isotopic Effects on Chlordiazepoxide Metabolic Stability

The incorporation of deuterium (B1214612) into drug molecules can significantly influence their metabolic stability and pharmacokinetic profiles through the deuterium kinetic isotope effect (KIE).

The deuterium kinetic isotope effect describes the phenomenon where the rate of a chemical reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond scienceopen.comgoogle.comgoogleapis.comjuniperpublishers.comportico.org. This difference arises from the stronger bond energy of the C-D bond compared to the C-H bond, leading to a higher activation energy for C-D bond cleavage juniperpublishers.com. In the context of drug metabolism, particularly for pathways mediated by cytochrome P450 (CYP) enzymes, deuterium substitution at metabolically labile sites can significantly slow down the rate of oxidative metabolism scienceopen.comgoogleapis.comjuniperpublishers.comportico.orggoogleapis.com. While specific KIE values for this compound are not extensively detailed in the provided snippets, the principle is well-established for deuterated drugs, including benzodiazepines, impacting their metabolic fate scienceopen.comgoogleapis.comjuniperpublishers.comportico.org.

| Principle of KIE | Implication | Mechanism |

| Slower Reaction Rate | Increased half-life, prolonged exposure | C-D bond is stronger than C-H bond, requiring higher activation energy for cleavage |

| Reduced Metabolism | Lower systemic clearance, increased bioavailability | Primarily affects CYP450-mediated oxidative metabolism at C-H bonds |

| Potential for Metabolic Switching | Altered metabolite profiles, unpredictable effects | Blocking one metabolic site may enhance activity at another site |

Application in Preclinical Pharmacokinetic Studies

This compound is a vital component in preclinical pharmacokinetic (PK) studies, primarily serving as a validated internal standard in bioanalytical assays. Its use in LC-MS/MS and UPLC-MS/MS methods facilitates the accurate quantification of chlordiazepoxide and its metabolites in various biological matrices, such as plasma and whole blood nyc.govtandfonline.comnih.govscispace.comnih.gov. These studies are essential for determining key PK parameters, including absorption, distribution, metabolism, and excretion (ADME), thereby informing dose selection and regimen design for potential therapeutic applications tandfonline.comnih.gov. The precise measurement enabled by this compound as an internal standard underpins the reliability of preclinical PK profiling, contributing to a deeper understanding of the drug's disposition and informing its progression through the drug development pipeline.

Compound List:

Chlordiazepoxide

this compound

Demoxepam

Nordiazepam

Desmethylchlordiazepoxide

Desmethyldiazepam

Oxazepam

Clidinium

Clidinium D5

Determination of Absorption, Distribution, and Elimination Parameters in Animal Models

The accurate quantification of drug concentrations in biological matrices is fundamental for establishing pharmacokinetic (PK) profiles, which describe how a drug is absorbed, distributed, metabolized, and excreted (ADME) within an organism. This compound serves as an indispensable tool in these studies, primarily functioning as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods testcatalog.orgscientificlabs.co.uk. By co-eluting with the analyte (chlordiazepoxide or its metabolites) but being distinguishable by its mass difference, this compound compensates for variations in sample preparation, ionization efficiency, and detector response, thereby ensuring the precision and accuracy of the quantitative analysis testcatalog.orgresearchgate.net.

These validated bioanalytical methods, utilizing this compound, are applied to biological samples (e.g., serum, plasma) collected from animal models, such as rats and mice, at various time points following drug administration. The resulting concentration-time data allows for the derivation of critical pharmacokinetic parameters, providing insights into the drug's behavior in vivo.

Table 1: Typical Pharmacokinetic Parameters Determined in Animal Models

| Parameter | Description | Typical Units (Example) |

| Cmax | Maximum observed concentration of the drug in plasma or serum. | ng/mL |

| Tmax | Time at which the maximum plasma or serum concentration (Cmax) is reached. | hours (h) |

| AUC (AUC₀₋ₜ or AUC₀₋∞) | Area under the plasma concentration-time curve, representing total drug exposure. | ng·h/mL |

| t₁/₂ (Elimination) | Elimination half-life; the time required for the drug concentration to decrease by half. | hours (h) |

| CL (Clearance) | Volume of plasma cleared of the drug per unit of time. | mL/min/kg or L/h/kg |

| Vd (Volume of Distribution) | Apparent volume into which the drug is distributed in the body. | L/kg |

These parameters are essential for understanding drug absorption rates, tissue distribution, systemic exposure, and the rate of drug elimination from the body in preclinical species, aiding in the extrapolation of findings to human subjects researchgate.netchelatec.commdpi.comnih.gov.

Evaluation of this compound in In Vitro Metabolic Stability Assays (e.g., Hepatocytes, Microsomes)

While this compound's primary role is as an internal standard for quantifying chlordiazepoxide or its metabolites, the principles of using deuterated compounds in metabolic studies are relevant. Deuteration at specific positions within a molecule can influence its metabolic stability by altering the strength of carbon-hydrogen bonds, potentially leading to increased resistance to oxidative metabolism nih.govgoogle.com. Therefore, this compound could theoretically be used in metabolic stability assays to assess its own metabolic fate or to serve as a standard for quantifying deuterated metabolites.

In these assays, the compound (or its deuterated analog) is incubated with liver microsomes or hepatocytes, often in the presence of cofactors like NADPH nuvisan.comsrce.hrresearchgate.net. The rate of disappearance of the parent compound and the formation of metabolites are monitored over time using analytical techniques such as LC-MS/MS. This allows for the determination of key metabolic stability parameters.

Table 2: Typical In Vitro Metabolic Stability Assay Parameters

| Parameter | Description | Typical Units (Example) |

| In Vitro Half-life (t₁/₂) | Time required for 50% of the compound to be metabolized or eliminated in an in vitro system. | minutes (min) or hours (h) |

| Intrinsic Clearance (CLint) | The inherent metabolic capacity of an enzyme system (e.g., microsomes, hepatocytes) to clear a substrate, independent of blood flow or binding. | µL/min/mg protein or mL/min/g liver |

| % Compound Remaining | Percentage of the parent compound detected after a specific incubation period. | % |

| Metabolite Identification | Identification of the chemical structures of the compounds formed during metabolism. | N/A |

Innovations and Future Directions in Chlordiazepoxide D5 Research

Integration of Chlordiazepoxide-d5 in Automated High-Throughput Analytical Platforms

The demand for accelerated drug discovery processes has led to the widespread adoption of automated high-throughput analytical platforms. nih.gov In this context, this compound serves as an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS) systems. nih.gov

The use of a stable isotope-labeled internal standard is critical for correcting variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response. nih.gov Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte. This ensures high precision and accuracy in the quantification of chlordiazepoxide in complex biological matrices like plasma, urine, and tissue samples.

High-throughput screening (HTS) assays, which involve the rapid analysis of thousands of samples, benefit significantly from the reliability afforded by deuterated standards. mdpi.comcuanschutz.edu Automated platforms, which may include robotic sample handlers and integrated data processing software, rely on robust and reproducible methods. nih.gov The integration of this compound into these workflows helps to minimize variability and ensure data quality, which is essential for making informed decisions in the drug development pipeline. nih.govnih.gov

Table 1: Role of Deuterated Standards in High-Throughput Analysis

| Feature | Benefit of Using this compound | Impact on High-Throughput Platforms |

|---|---|---|

| Co-elution | Elutes at the same retention time as chlordiazepoxide. | Simplifies method development and data analysis. |

| Similar Ionization | Experiences identical ionization suppression or enhancement. | Corrects for matrix effects, improving accuracy. nih.gov |

| Mass Differentiation | Easily distinguished from the unlabeled analyte by MS. | Allows for precise quantification without interference. |

| Chemical Identity | Behaves identically during sample extraction and handling. | Compensates for sample loss during preparation. |

| Automation Compatibility | Suitable for use in automated sample preparation and injection systems. | Enhances the reliability and reproducibility of HTS assays. nih.gov |

Novel Applications of Deuterated Benzodiazepines in Mechanistic Pharmacology Research

Deuterated benzodiazepines, including this compound, are powerful tools for elucidating the complex mechanisms of drug action, absorption, distribution, metabolism, and excretion (ADME). musechem.com The primary mechanism of action for benzodiazepines like chlordiazepoxide involves modulating the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the brain. nih.govpatsnap.com

One of the key applications of deuteration in mechanistic pharmacology is in studying the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium (B1214612) can slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond. nih.gov This is because the carbon-deuterium bond is stronger and requires more energy to break. By strategically placing deuterium atoms at sites of metabolism on the chlordiazepoxide molecule, researchers can investigate its metabolic pathways. If deuteration at a specific position leads to a slower rate of metabolism and a longer half-life, it confirms that this position is a "soft spot" for metabolic attack. nih.gov

This approach provides invaluable insights into drug metabolism, helping to identify the specific cytochrome P450 (CYP) enzymes responsible for breaking down the drug. nih.gov Furthermore, understanding these metabolic pathways can help in designing new drug candidates with improved pharmacokinetic profiles, potentially leading to reduced dosing frequency or lower inter-individual variability. nih.gov Deuterated compounds also serve as tracers in "pulse-chase" experiments to study the dynamics of drug-receptor interactions and receptor turnover rates. nih.gov

Table 2: Applications of Deuterated Benzodiazepines in Pharmacology

| Research Area | Application of Deuterated Compound | Insights Gained |

|---|---|---|

| Metabolic Pathway ID | Use as a tracer to follow the fate of the parent drug. | Identification of major metabolites and metabolic routes. musechem.com |

| Kinetic Isotope Effect | Strategic deuteration at metabolic "soft spots". | Determination of rate-limiting steps in metabolism; improved PK profiles. nih.gov |

| Pharmacokinetics | Quantification in biological fluids against a deuterated standard. | Accurate measurement of drug absorption, distribution, and elimination. nih.gov |

| Receptor Occupancy | In vivo imaging studies (e.g., PET) with labeled ligands. | Quantifying the extent and duration of target engagement in the brain. |

| Drug-Drug Interactions | As probe substrates for specific metabolizing enzymes. | Assessing the potential for other drugs to inhibit or induce its metabolism. clinicaltrials.gov |

Development of Advanced Deuterated Probes for Drug-Target Interaction Studies

Understanding how a drug interacts with its biological target is fundamental to pharmacology. Deuterated compounds like this compound can be foundational in the development of advanced chemical probes to study these interactions with high precision. researchgate.net For benzodiazepines, the primary target is the GABA-A receptor complex in the central nervous system. drugbank.comyoutube.com

Photoaffinity labeling is a powerful technique where a photoreactive group is attached to a ligand (the "probe"). When exposed to light, this group forms a covalent bond with the target protein at the binding site. If the probe is also deuterated, the labeled protein or its fragments can be more easily identified and characterized using mass spectrometry. The deuterium atoms serve as a unique mass tag, simplifying the analysis of complex protein digests. This allows for the precise mapping of the drug-binding site on the receptor. researchgate.net

Furthermore, deuterated probes can be used in competitive binding assays to screen for new compounds that bind to the same target. In these assays, a library of compounds is tested for its ability to displace the deuterated probe from the receptor. The amount of displaced probe, quantified by mass spectrometry, indicates the binding affinity of the test compounds. These advanced probes are crucial for discovering new therapeutic agents and for understanding the structural basis of drug selectivity and potency. researchgate.netnih.gov

Emerging Methodologies for Stable Isotope Labeling and Analysis in Drug Research

The synthesis and analysis of stable isotope-labeled compounds are continuously advancing, providing more efficient and versatile tools for drug research. metwarebio.com

Late-Stage Hydrogen Isotope Exchange (HIE): Traditionally, isotopic labels were incorporated during the early stages of synthesis. However, modern methods focus on late-stage HIE, where hydrogen atoms on a fully formed drug molecule are swapped for deuterium. x-chemrx.com This approach is more efficient, reduces waste, and allows for the labeling of complex molecules that would be difficult to synthesize from labeled starting materials. x-chemrx.com Techniques utilizing catalysts like iridium or palladium have made late-stage deuteration more accessible and regioselective. musechem.com

Flow Chemistry: The use of continuous flow reactors for isotopic labeling offers several advantages over traditional batch synthesis. x-chemrx.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better selectivity, and improved safety, especially when using reagents like deuterium gas. x-chemrx.com

Advanced Mass Spectrometry: Advances in mass spectrometry, such as high-resolution mass spectrometry (HRMS), provide unparalleled sensitivity and selectivity for analyzing isotopically labeled compounds. nih.gov These techniques are essential for metabolomics studies, where researchers aim to identify and quantify all the metabolites of a drug in a biological system. Stable isotope labeling, in combination with HRMS, allows for the confident differentiation of drug-related material from endogenous metabolites. nih.govmetwarebio.com

Table 3: Comparison of Isotope Labeling Methodologies

| Methodology | Description | Advantages in Drug Research |

|---|---|---|

| Traditional Synthesis | Incorporation of isotopes from labeled starting materials. | Provides specific, high-level incorporation. |

| Late-Stage HIE | Isotopic exchange on the final drug molecule. | Cost-effective, applicable to complex molecules, reduces synthetic steps. x-chemrx.com |

| Flow Chemistry | Synthesis performed in a continuous reactor system. | Precise control, enhanced safety, improved yields and scalability. x-chemrx.com |

| Metabolic Labeling | Cells or organisms incorporate labeled precursors (e.g., SILAC). | Allows for dynamic studies of protein synthesis and turnover in a biological context. nih.gov |

Table of Compounds

| Compound Name |

|---|

| Chlordiazepoxide |

| This compound |

| Deuterium |

| Gamma-aminobutyric acid (GABA) |

| Nitrazepam |

| o-dinitrobenzene |

| 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide |

| 2-amino-5-chlorobenzophenone |

| d3-vitamin A |

| d2-linoleic acid ethyl ester |

| Deutetrabenazine |

| Tetrabenazine |

| Deucravacitinib |

| Muscimol |

| Scopolamine |

| Bicuculline |

| Flunitrazepam |

| Ro 15-4513 |

| Quinuclidinyl benzilate |

Q & A

Q. How can researchers ensure reproducibility when sharing this compound data across institutions?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw MS spectra and NMR assignments in open repositories (e.g., Zenodo).

- Document analytical conditions (e.g., column temperature: 40°C; ionization mode: ESI+).

- Reference USP/EP guidelines for impurity thresholds in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.